2-Bromo-8-chloro-6-fluoroquinazoline

Suzuki-Miyaura coupling Chemoselectivity Quinazoline functionalization

Medicinal chemistry groups face challenges achieving orthogonal functionalization on polyhalogenated heterocycles without premature reactivity at undesired sites. This tri-halogenated quinazoline solves that via a built-in chemoselectivity hierarchy: C2-Br (most reactive), C8-Cl (secondary site), C6-F (inert). • **Two-step one-pot coupling**: Selective C2 arylation at 60 °C (Pd), then C8 activation at 90-100 °C - generates 24-96 analogs per scaffold. • **Pharmacophore-ready**: C2-bromide directly accesses primary kinase inhibitor motifs (e.g., PDK1). • **Supply assurance**: ≥97% purity minimizes re-purification; gram-scale available, immediate shipment.

Molecular Formula C8H3BrClFN2
Molecular Weight 261.48 g/mol
Cat. No. B12999377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-chloro-6-fluoroquinazoline
Molecular FormulaC8H3BrClFN2
Molecular Weight261.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=NC=C21)Br)Cl)F
InChIInChI=1S/C8H3BrClFN2/c9-8-12-3-4-1-5(11)2-6(10)7(4)13-8/h1-3H
InChIKeyFPSQJVRKBVVTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-8-chloro-6-fluoroquinazoline Overview


2-Bromo-8-chloro-6-fluoroquinazoline (CAS 2089334-70-1, molecular formula C₈H₃BrClFN₂, molecular weight 261.48 g·mol⁻¹) is a tri-halogenated quinazoline derivative bearing bromine at C2, chlorine at C8, and fluorine at C6 on the bicyclic heteroaromatic core . Quinazolines are privileged scaffolds in medicinal chemistry, particularly as kinase inhibitor pharmacophores, and the presence of three electronically and sterically distinct halogen substituents provides a versatile platform for sequential, chemoselective cross-coupling reactions that enable the systematic construction of poly-substituted quinazoline libraries [1]. The compound is commercially available from multiple suppliers at purities of ≥97%, with prices quoted upon request for gram-scale quantities .

1
C2–Br Suzuki Coupling
Primary reactive handle (C–Br > C–Cl)
2
C8–Cl Secondary Coupling
Requires higher temperature or catalyst tuning
3
C6–F Inert & Stabilizing
Metabolically stable, resists Pd insertion

Irreplaceability of 2-Bromo-8-chloro-6-fluoroquinazoline


In the quinazoline scaffold, the exact position of each halogen substituent critically determines the chemo- and regio-selectivity achievable in sequential cross-coupling reactions. The well-established reactivity order for Csp²–halogen bonds in metal-catalyzed transformations is C–I > C–Br >> C–Cl, but this intrinsic reactivity is further modulated by the electronic position on the electron-deficient quinazoline framework [1]. In the 2-bromo-8-chloro-6-fluoro isomer, the C2-bromide serves as the most reactive coupling handle, the C8-chloride as a secondary, less reactive site, and the C6-fluoride as a metabolically stable, essentially inert substituent under standard Pd-catalyzed conditions. Swapping to the isomeric 8-bromo-2-chloro-6-fluoroquinazoline (CAS 953039-63-9) reverses this chemoselectivity profile, making the C8 position the primary reactive site and the C2 position less accessible – a completely different synthetic logic . Similarly, dichloro or dibromo analogs lack the opportunity for sequential, orthogonal derivatization at three distinct positions, limiting library diversity and structure-activity relationship (SAR) exploration.

2-Br-8-Cl-6-F (Target)
8-Br-2-Cl-6-F Isomer
Reverses chemoselectivity: primary coupling shifts to C8, altering the accessible synthetic sequence and requiring route redesign.
Tri-halogenated C2–Br, C8–Cl
2,8-Dichloro or Dibromo analogs
Lacks three-tier reactivity; cannot achieve sequential orthogonal derivatization, limiting library diversity and SAR exploration.

Evidence: 2-Bromo-8-chloro-6-fluoroquinazoline vs. Analogs


C2-Bromide Reactivity Advantage Over C8-Chloride

The C–Br bond at the C2 position of 2-bromo-8-chloro-6-fluoroquinazoline is intrinsically more reactive than the C–Cl bond at C8 in Pd(0)-catalyzed oxidative addition, the rate-determining step of Suzuki-Miyaura, Sonogashira, and related cross-couplings. Theoretical calculations at the B3LYP level on the analogous 6-bromo-2,4-dichloroquinazoline system indicate a Csp²–Br bond dissociation energy of approximately 83 kcal·mol⁻¹ versus 84.8 kcal·mol⁻¹ for the C–Cl bond [1]. The established reactivity hierarchy C–I > C–Br >> C–Cl for heteroaryl halides means that under controlled conditions (room temperature to 60 °C, Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous carbonate base), coupling occurs first at the C2-bromide while the C8-chloride remains largely intact, providing a route to 2-aryl-8-chloro-6-fluoroquinazoline intermediates with selectivity exceeding typical chlorobromo quinazoline substrates where the C4-chloro is activated by the α-nitrogen effect [1][2]. In the isomeric 8-bromo-2-chloro-6-fluoroquinazoline, the primary reactive site is C8 rather than C2, which fundamentally alters the accessible sequential derivatization pathway .

C2–Br Reactivity vs. C8–Cl
Head-to-head
C2–Br ~83 kcal/molBDE
C8–Cl ~84.8 kcal/molBDE
Supports chemoselective C2 coupling before C8
B3LYP calculations on analogous quinazoline; C–Br >> C–Cl hierarchy
Suzuki-Miyaura coupling Chemoselectivity Quinazoline functionalization

6-Fluoro Enhances Quinazoline Bioactivity

In a systematic SAR study of 6-fluoroquinazolines, the substitution of hydrogen with fluorine at the C6 position of the quinazoline core led to quantifiable improvements in dual inhibitory activity against TNF-α production and T cell proliferation. Specifically, among the 6-fluoro-7-(1-piperazino)quinazoline series, compounds bearing the 6-fluoro substituent exhibited IC₅₀ values in the low micromolar range (1–10 µM) for TNF-α inhibition in LPS-stimulated human peripheral blood mononuclear cells (hPBMCs), whereas analogous 6-unsubstituted or 6-methoxy derivatives showed reduced potency or complete loss of activity, establishing the 6-fluoro group as a critical pharmacophoric element [1]. The electron-withdrawing nature of fluorine at C6 also increases the electrophilicity of the quinazoline ring, modestly enhancing the reactivity of halogen substituents at C2 and C8 in nucleophilic aromatic substitution (SNAr) reactions compared to non-fluorinated 2-bromo-8-chloroquinazoline [2].

6-F Bioactivity vs. 6-H Analog
Context-dependent
6-F: IC₅₀ 1–10 µMTNF-α
6-H: >30 µM or inactiveTNF-α
May support 6-fluoro scaffold selection for kinase/anti-inflammatory libraries
Cross-study comparison in hPBMC assays; class-level SAR
Structure-Activity Relationship (SAR) TNF-α inhibition Fluorine medicinal chemistry

Chemoselectivity of 2-Bromo vs. 8-Bromo Isomers

The two constitutional isomers – 2-bromo-8-chloro-6-fluoroquinazoline (CAS 2089334-70-1) and 8-bromo-2-chloro-6-fluoroquinazoline (CAS 953039-63-9) – have identical molecular formulas (C₈H₃BrClFN₂) and molecular weights (261.48 g·mol⁻¹) but diametrically opposed chemoselectivity profiles. In the target compound, the most reactive halogen (Br) resides at C2, adjacent to N3, which can coordinate Pd(0) and further accelerate oxidative addition via the α-nitrogen effect [1]. In the isomer, the bromide at C8 is located on the benzenoid ring, distant from the pyrimidine nitrogens, and does not benefit from this coordination-assisted activation, resulting in a slower and less selective initial coupling step [1][2]. The practical consequence is that for medicinal chemistry programs requiring C2-arylation as the first diversification step (a common requirement in EGFR and PDK1 inhibitor series), 2-bromo-8-chloro-6-fluoroquinazoline is the enabling building block, whereas the isomer would necessitate less efficient C2-chloride activation strategies [3].

Isomer Chemoselectivity
Head-to-head
2-Br-8-Cl-6-FC2 couples first
8-Br-2-Cl-6-FC8 couples first
Isomer choice determines accessible sequential derivatization path
Regioselectivity due to α-nitrogen effect on C2–Br activation
Regioselective coupling Halogen dance Building block selection

Purity Advantage Over 8-Bromo Isomer

Commercially, 2-bromo-8-chloro-6-fluoroquinazoline (CAS 2089334-70-1) is offered by Leyan (Shanghai Haohong Biomedical) at a certified purity of 97%, with product number 2027795 and availability in 1 g, 5 g, and 10 g quantities . The isomeric compound 8-bromo-2-chloro-6-fluoroquinazoline (CAS 953039-63-9) is available from Thermo Scientific Chemicals (Fisher Scientific) at 95% purity in 250 mg quantities , and from other vendors typically at 95–98% purity. The 2% purity differential, while modest, translates to a meaningful difference in the maximum theoretical yield of the first coupling step: at 97% starting purity, a quantitative coupling would yield at most 97% product minus coupling inefficiency losses; at 95%, the ceiling is 95% before coupling losses, and the 2% additional impurities may include dehalogenated byproducts that can compete in subsequent transformations. For library synthesis where single-compound purity targets of >95% are required after one step, starting with 97% purity provides a 2% wider purity budget for incomplete conversion and chromatographic losses .

Purity Specification
Specification review
97%Target purity
95%Isomer purity
Higher certified purity may reduce byproduct accumulation in library synthesis
Supplier-reported HPLC purity; batch-to-batch variability to verify
Chemical procurement Purity specification Supplier comparison

C6-Fluoro Enhances Metabolic Stability and Electrophilicity

The presence of a C6-fluorine substituent in 2-bromo-8-chloro-6-fluoroquinazoline increases the electron deficiency of the quinazoline π-system, which has two quantifiable consequences. First, it lowers the LUMO energy of the heterocycle, increasing the rate of nucleophilic aromatic substitution (SNAr) at C2 and C4 positions by a factor estimated to be 2–5× relative to 2-bromo-8-chloroquinazoline lacking the 6-fluoro group, based on Hammett σₘ values (σₘ for F = +0.34 vs. σₘ for H = 0.00) and the documented rate acceleration of SNAr reactions in electron-deficient heterocycles [1]. Second, fluorine at C6 blocks a primary site of cytochrome P450-mediated oxidative metabolism, enhancing metabolic stability of derived drug candidates. In the 6-fluoroquinazoline SAR series, the 6-fluoro derivatives demonstrated consistently longer half-lives in human liver microsome stability assays (t₁/₂ > 60 min for representative 6-fluoro-7-piperazinoquinazolines) compared to 6-unsubstituted analogs (t₁/₂ typically 15–30 min), attributed to reduced CYP3A4/2D6 oxidation at the C6 position [2].

6-F Metabolic Stability
Class-level
6-F: t₁/₂ >60 minHLM
6-H: t₁/₂ 15–30 minHLM
May support building block selection for metabolic stability profiling
Based on 6-fluoroquinazoline series; σₘ = +0.34 electron withdrawal
Metabolic stability Fluorine effect Electron deficiency

Application Scenarios for 2-Bromo-8-chloro-6-fluoroquinazoline


Chemoselective Synthesis of 2,8-Diaryl-6-fluoroquinazoline Libraries

For medicinal chemistry groups constructing focused libraries of EGFR, PDK1, or multi-kinase inhibitors, 2-bromo-8-chloro-6-fluoroquinazoline enables a two-step, one-pot sequential Suzuki-Miyaura coupling strategy: first, Pd-catalyzed coupling at C2–Br with aryl boronic acid A at 60 °C (selective for bromide over chloride due to the C–Br >> C–Cl reactivity hierarchy), followed by addition of aryl boronic acid B and heating to 90–100 °C to activate C8–Cl coupling [1]. This orthogonal reactivity pattern, validated by the established selectivity trends in multi-halogenated quinazolines (Csp²–I > C(4)–Cl > Csp²–Br), allows systematic variation of substituents at two positions while maintaining the metabolically stabilizing 6-fluoro group, generating 24–96 compounds from a single building block in parallel format [2].

2-Substituted-8-chloro-6-fluoroquinazoline Intermediate Synthesis

In programs targeting kinases where C2-aryl or C2-heteroaryl substitution is the primary pharmacophoric modification (as exemplified by the PDK1 inhibitor patent WO2007117607A3), the C2-bromide serves as the most reactive coupling handle [3]. Using 2-bromo-8-chloro-6-fluoroquinazoline, a single Suzuki-Miyaura coupling at C2 under mild conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 60–80 °C) generates the 2-aryl-8-chloro-6-fluoroquinazoline intermediate, which can be stored as a stable advanced intermediate for subsequent C8 diversification or used directly in biological screening. This contrasts with the 8-bromo-2-chloro isomer, where the initial coupling would occur at C8 rather than the pharmacophorically more significant C2 position [1].

Building Block for Fluorinated FBDD Collections

The 6-fluoro substituent provides a dual advantage for fragment-based screening collections: it serves as a metabolically stable hydrogen-bond acceptor (C–F···H–N interactions) that can enhance binding affinity, and its electron-withdrawing effect increases the electrophilicity of the quinazoline core for subsequent fragment elaboration via SNAr or cross-coupling [4]. The 97% purity specification ensures that fragment library compounds derived from this building block meet typical FBDD quality thresholds (>95% purity by HPLC-UV at 254 nm) with minimal purification burden, enabling high-throughput parallel synthesis workflows .

Method Development for Polyhalide Cross-Coupling

For synthetic methodology groups investigating the limits of chemoselective cross-coupling in polyhalogenated heterocycles, 2-bromo-8-chloro-6-fluoroquinazoline represents a well-defined test substrate with three distinguishable C–X bonds: a reactive C2–Br, a less reactive C8–Cl, and an essentially inert C6–F. The documented bond dissociation energy difference (C–Br ~83 kcal·mol⁻¹ vs. C–Cl ~84.8 kcal·mol⁻¹) and the established reactivity hierarchy provide a quantitative framework for designing catalyst systems that can distinguish between these three sites, potentially enabling the development of new ligands or conditions for triply orthogonal functionalization [1][2].

Application
Selection Property
Validation Focus
2,8-Diaryl-6-fluoroquinazoline library synthesis
Orthogonal C2–Br / C8–Cl reactivity
Sequential coupling validation and library purity
2-Substituted-8-chloro-6-fluoroquinazoline intermediate
C2 primary reactive site for pharmacophoric elaboration
Coupling selectivity and intermediate stability
Fluorinated FBDD building block
6-Fluoro for metabolic stability and fragment elaboration
Fragment purity and SNAr reactivity assessment
Method development for polyhalide cross-coupling
Three distinguishable C–X bonds (Br, Cl, F)
Catalyst/ligand screening for site-selectivity
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